

The Strategic Utility of 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-(phenylsulfonyl)pyrazole
Cat. No.: B179746

[Get Quote](#)

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of approved therapeutic agents.^{[1][2]} Pyrazole-containing drugs have demonstrated efficacy across a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.^[2] A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.^[3] The synthetic accessibility and modular nature of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. This has driven the demand for versatile pyrazole-based building blocks that can be readily elaborated into complex molecular architectures.

Among these crucial intermediates, **4-Bromo-1-(phenylsulfonyl)pyrazole** has emerged as a particularly valuable tool for drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this key intermediate. We will delve into detailed protocols for its preparation and subsequent utilization in pivotal cross-coupling

reactions, underpinned by an understanding of the mechanistic principles that govern these transformations.

Physicochemical Properties and Characterization

4-Bromo-1-(phenylsulfonyl)pyrazole is a stable, solid compound that serves as an excellent starting material for a variety of chemical transformations. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	121358-73-4	[4]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂ S	[4]
Molecular Weight	287.13 g/mol	[4]
Appearance	Solid	[4]
Melting Point	90-92 °C	[4]
InChI Key	GAZKVPAWDXCGSA-UHFFFAOYSA-N	[4]

Spectroscopic Characterization (Predicted and Representative Data):

While specific spectra for **4-Bromo-1-(phenylsulfonyl)pyrazole** are not readily available in all public databases, representative data for similar brominated and N-sulfonylated pyrazoles can be used for characterization.

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-8.0 (m, 5H, Ar-H), ~7.8 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H). The exact shifts of the pyrazole protons will be influenced by the phenylsulfonyl group.
- ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140, ~134, ~130, ~128 (Ar-C), ~142 (pyrazole-C), ~130 (pyrazole-C), ~95 (C-Br).
- Mass Spectrometry (EI): m/z (%) [M]⁺ corresponding to the isotopic pattern of bromine.[5]

Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole: A Step-by-Step Protocol

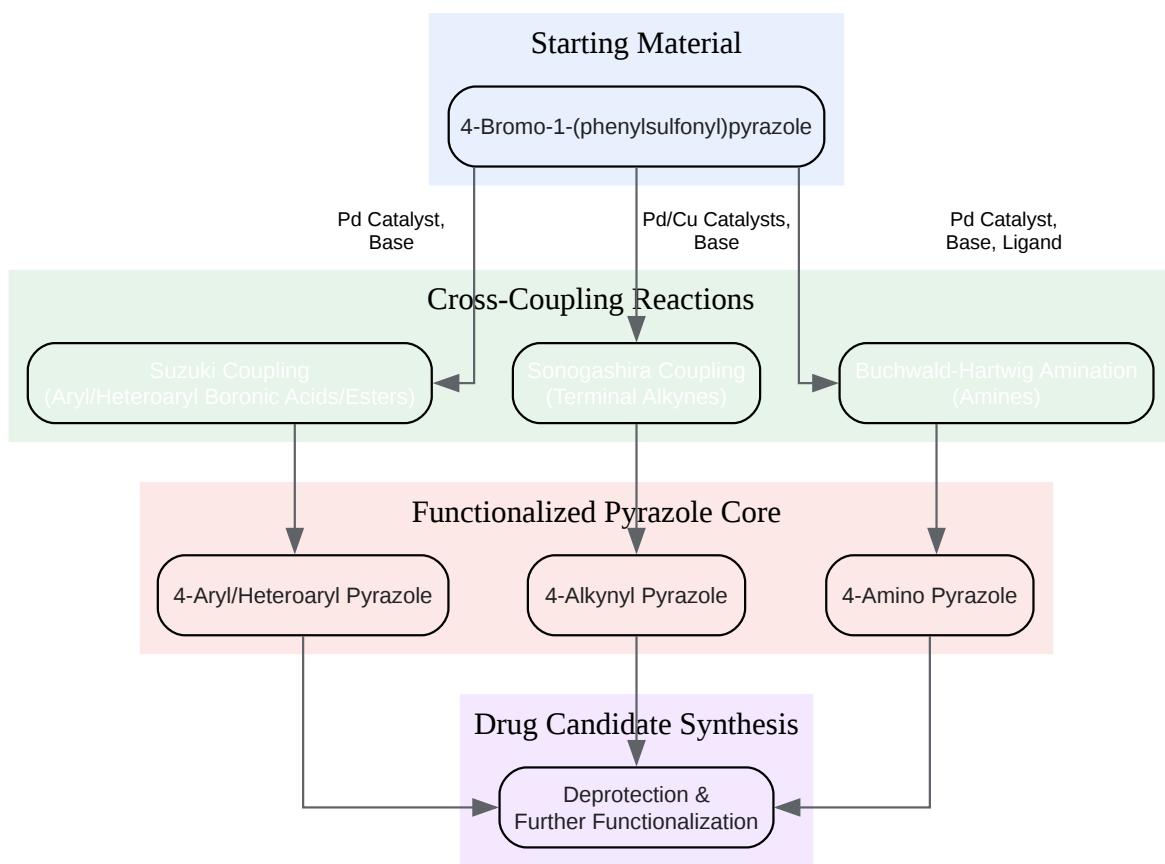
The synthesis of **4-Bromo-1-(phenylsulfonyl)pyrazole** can be efficiently achieved in a two-step sequence starting from the commercially available 4-bromo-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a phenylsulfonyl group.

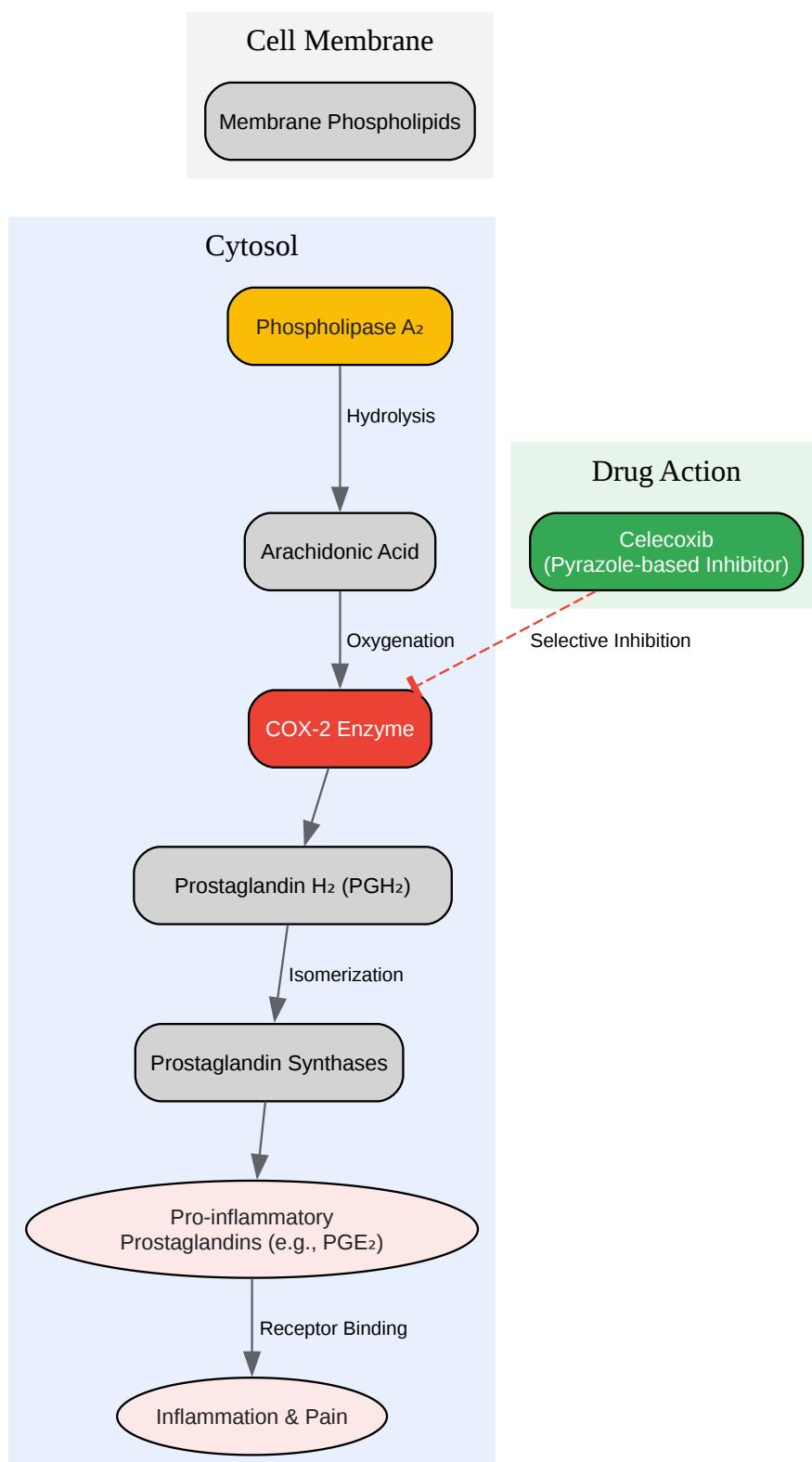
Protocol 1: N-Phenylsulfonylation of 4-Bromo-1H-pyrazole

Rationale: The phenylsulfonyl group serves as an excellent protecting group for the pyrazole nitrogen. It is robust and stable to a wide range of reaction conditions, particularly those employed in transition-metal-catalyzed cross-coupling reactions.^[6] Its electron-withdrawing nature can also influence the reactivity of the pyrazole ring.

Materials:

- 4-Bromo-1H-pyrazole
- Benzenesulfonyl chloride
- Triethylamine (Et_3N) or Pyridine
- Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography


Procedure:


- To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
- Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **4-Bromo-1-(phenylsulfonyl)pyrazole** as a solid.

Application in Drug Discovery: A Gateway to Functionalized Pyrazoles

The bromine atom at the 4-position of the pyrazole ring in **4-Bromo-1-(phenylsulfonyl)pyrazole** is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, a crucial step in the synthesis of complex drug candidates.^[7]

Workflow for Cross-Coupling Reactions

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Strategic Utility of 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179746#4-bromo-1-phenylsulfonyl-pyrazole-as-an-intermediate-in-drug-discovery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com